molecular formula C8H14NO+ B1208895 Tropiniumone

Tropiniumone

Cat. No.: B1208895
M. Wt: 140.2 g/mol
InChI Key: QQXLDOJGLXJCSE-KNVOCYPGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tropiniumone is conjugate acid of tropinone;  major species at pH 7.3. It is a conjugate acid of a tropinone.

Scientific Research Applications

Plant and Fungal Defense Mechanisms

Tropone and its derivatives, collectively known as troponoids, which include tropiniumone, are synthesized primarily by plants and fungi. They serve as a defense mechanism against bacterial and fungal infections, especially effective against antibiotic-resistant bacteria. Besides their antibacterial and antifungal properties, troponoids also exhibit antiviral, antitumor, antioxidant, anti-inflammatory, insecticidal, and enzyme inhibitory activities. The resurgence of interest in troponoids since the 1990s has led to the discovery of many new derivatives with potential medicinal applications (Zhao, 2007).

Ecological and Pharmaceutical Importance of Bacterial Tropones

Bacterial tropones and their derivatives, such as tropolones and roseobacticides, have significant ecological and pharmaceutical relevance. They are synthesized through a unique biosynthetic pathway involving a seven-membered carbon ring. These compounds play important roles as antibiotics, algaecides, or quorum sensing signals in terrestrial and marine environments. Their potent bioactivities and slow development of bacterial resistance make them promising for biomedical and biotechnological applications (Duan et al., 2020).

Agricultural Applications

Tropinium salts, derived from troponoids, have been studied for their potential in agriculture. Research indicates their efficacy in promoting plant growth and enhancing herbicidal action, along with exhibiting high antimicrobial activity against soil bacteria. These properties suggest their potential as dual-function agents in agriculture (Parus et al., 2020).

Biotechnological Production and Synthetic Biology

Innovations in synthetic biology have enabled the transformation of traditional metabolic pathways for the production of troponoids, like this compound. For example, the engineering of Escherichia coli to produce tropone demonstrates the potential for sustainable and alternative production methods for troponoids and their derivatives (Li et al., 2019).

Properties

Molecular Formula

C8H14NO+

Molecular Weight

140.2 g/mol

IUPAC Name

(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/p+1/t6-,7+

InChI Key

QQXLDOJGLXJCSE-KNVOCYPGSA-O

Isomeric SMILES

C[NH+]1[C@@H]2CC[C@H]1CC(=O)C2

SMILES

C[NH+]1C2CCC1CC(=O)C2

Canonical SMILES

C[NH+]1C2CCC1CC(=O)C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tropiniumone
Reactant of Route 2
Tropiniumone
Reactant of Route 3
Tropiniumone
Reactant of Route 4
Tropiniumone
Reactant of Route 5
Tropiniumone
Reactant of Route 6
Tropiniumone

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